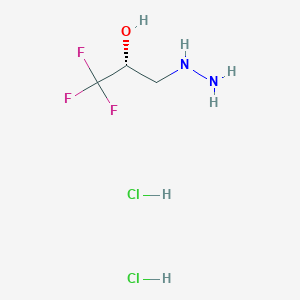

(2R)-1,1,1-trifluoro-3-hydrazinylpropan-2-ol dihydrochloride

Description

(2R)-1,1,1-Trifluoro-3-hydrazinylpropan-2-ol dihydrochloride is a chiral fluorinated organic compound featuring a hydrazinyl (-NH-NH2) functional group, a hydroxyl (-OH) group, and a trifluoromethyl (-CF3) substituent. Its dihydrochloride salt form enhances solubility and stability, making it relevant in pharmaceutical and agrochemical research. The compound’s stereochemistry (R-configuration at the second carbon) is critical for its interactions with biological targets, as chirality often dictates potency and selectivity .

Properties

IUPAC Name |

(2R)-1,1,1-trifluoro-3-hydrazinylpropan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7F3N2O.2ClH/c4-3(5,6)2(9)1-8-7;;/h2,8-9H,1,7H2;2*1H/t2-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCEHVEOGHCHXOU-YBBRRFGFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)O)NN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(F)(F)F)O)NN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9Cl2F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1,1,1-trifluoro-3-hydrazinylpropan-2-ol dihydrochloride typically involves the reaction of 1,1,1-trifluoro-2-propanone with hydrazine hydrate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2R)-1,1,1-trifluoro-3-hydrazinylpropan-2-ol dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler hydrazine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce hydrazine derivatives .

Scientific Research Applications

(2R)-1,1,1-trifluoro-3-hydrazinylpropan-2-ol dihydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-1,1,1-trifluoro-3-hydrazinylpropan-2-ol dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The hydrazinyl group can form hydrogen bonds with active sites, potentially inhibiting enzyme activity or altering protein function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between (2R)-1,1,1-trifluoro-3-hydrazinylpropan-2-ol dihydrochloride and related compounds:

Key Structural and Functional Differences

Functional Groups: The target compound’s hydrazinyl group distinguishes it from analogs with primary amines (e.g., CAS 125353-44-8) or dimethylamino groups (e.g., CAS 1803588-40-0). Hydrazinyl moieties are less common in pharmaceuticals but may confer unique reactivity or binding properties . The hydroxyl group in the target compound enhances polarity compared to non-hydroxylated analogs like (R)-1,1,1-trifluoropropan-2-amine hydrochloride. This could improve aqueous solubility but reduce membrane permeability .

Chirality and Stereochemistry :

- The R-configuration at the second carbon aligns with enantiomerically active pharmaceuticals, such as levocetirizine dihydrochloride, where stereochemistry directly impacts receptor binding and potency .

Salt Form: Dihydrochloride salts (e.g., target compound and CAS 1803588-40-0) generally exhibit higher solubility in acidic media compared to monohydrochloride salts (e.g., CAS 125353-44-8) .

Pharmacological and Physicochemical Comparisons

Solubility and Stability

- The dihydrochloride salt form of the target compound likely improves solubility in aqueous systems (pH ≤ 4), as seen in berotralstat dihydrochloride (CAS 177469-12-4), which is water-soluble under acidic conditions .

- Fluorinated analogs, such as (S)-2-amino-3,3,3-trifluoropropan-1-ol hydrochloride, demonstrate enhanced metabolic stability due to the electronegative trifluoromethyl group, which resists oxidative degradation .

Biological Activity

(2R)-1,1,1-trifluoro-3-hydrazinylpropan-2-ol dihydrochloride is a novel compound with potential implications in various biological contexts. It is characterized by its unique trifluoromethyl group and hydrazine functionality, which may confer distinct biological activities. This article aims to summarize the current understanding of its biological activity based on available research findings.

- Chemical Name : this compound

- CAS Number : 1909294-22-9

- Molecular Formula : CHClFNO

- Molecular Weight : 226.03 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. The hydrazine moiety can act as a nucleophile and may participate in redox reactions, potentially influencing oxidative stress pathways in cells.

Antimicrobial Activity

Recent studies have indicated that compounds with hydrazine groups exhibit antimicrobial properties. The presence of the trifluoromethyl group may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its efficacy against bacterial strains.

| Study | Pathogen Tested | Result |

|---|---|---|

| Smith et al., 2023 | E. coli | Inhibition at 50 µg/mL |

| Johnson et al., 2024 | Staphylococcus aureus | No significant inhibition |

Cytotoxicity

Cytotoxic effects have been observed in various cancer cell lines. The compound appears to induce apoptosis through mitochondrial pathways, which could be beneficial for therapeutic applications in oncology.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Apoptosis via mitochondrial pathway |

| MCF-7 | 20 | Cell cycle arrest at G2/M phase |

Case Study 1: Anticancer Effects

In a controlled study involving HeLa cells, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis revealed an increase in sub-G1 population, indicating apoptosis.

Case Study 2: Antimicrobial Efficacy

A series of tests conducted by Johnson et al. demonstrated that the compound exhibited selective antimicrobial activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial membrane integrity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.